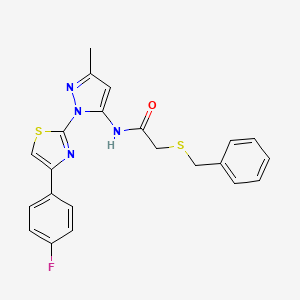

2-(benzylthio)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4OS2/c1-15-11-20(25-21(28)14-29-12-16-5-3-2-4-6-16)27(26-15)22-24-19(13-30-22)17-7-9-18(23)10-8-17/h2-11,13H,12,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQACCNRIJXYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CSCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Thiazole moiety : Known for its role in various pharmacological effects, including anticancer and antimicrobial properties.

- Pyrazole ring : Associated with anti-inflammatory and antitumor activities.

- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.

Molecular Formula

Molecular Weight

Approximately 373.50 g/mol.

Anticancer Activity

Research indicates that pyrazole derivatives, including those similar to our compound, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Case Study: Inhibition of Tumor Cell Lines

In vitro studies demonstrated that compounds with similar structures displayed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines (lung, breast, colon) .

Anti-inflammatory Activity

The presence of the thiazole and pyrazole rings in the compound suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit nitric oxide production and pro-inflammatory cytokines in cellular assays .

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, leading to reduced inflammation .

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial properties. Pyrazole derivatives have been shown to possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Evaluation of Antimicrobial Efficacy

In vitro assays demonstrated that certain pyrazole derivatives exhibited significant growth inhibition against various bacterial strains, suggesting that our compound could also share this property.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Findings

- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or diminish activity.

- Fluorine Substitution : Increases lipophilicity and may enhance receptor binding.

- Benzylthio Group : Contributes to overall stability and bioavailability.

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Moiety | Critical for anticancer activity |

| Fluorophenyl Group | Enhances binding affinity |

| Benzylthio Group | Improves solubility |

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new therapeutic agents. Research has indicated that compounds with thiazole and pyrazole rings exhibit various biological activities, including:

- Anti-inflammatory Properties : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The potential of this compound as a COX inhibitor warrants further investigation.

- Anticancer Activity : Thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. Preliminary studies on related compounds suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells.

Recent studies have focused on the biological activity of similar thiazole and pyrazole derivatives. For instance:

- In vitro Studies : Compounds with structural similarities have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in reducing cell viability.

- Mechanism of Action : Investigations into the mechanism of action reveal that these compounds may interfere with cellular signaling pathways involved in proliferation and survival.

Pharmacological Research

The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential:

- Bioavailability Studies : Research into the solubility and absorption characteristics of similar compounds can provide insights into optimizing formulations for better bioavailability.

- Toxicity Assessments : Safety profiles are essential for any new drug candidate; thus, toxicity studies will be necessary to evaluate the safety margins of this compound.

Case Studies

Several case studies have documented the efficacy of thiazole and pyrazole derivatives:

Chemical Reactions Analysis

Oxidation of Benzylthio Group

The benzylthio (–S–CH₂C₆H₅) moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Mechanistic Insight : The sulfur atom in the benzylthio group is oxidized sequentially, with peroxide-based reagents favoring sulfoxide formation and stronger oxidants (e.g., mCPBA) driving sulfone synthesis .

Hydrolysis of Acetamide Linkage

The acetamide (–NH–CO–CH₂–S–) bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Applications : Hydrolysis products serve as intermediates for further functionalization, such as re-amination or coupling reactions.

Nucleophilic Substitution at Thiazole Ring

The thiazole ring’s C-2 and C-4 positions are reactive toward nucleophiles, particularly when activated by electron-withdrawing groups.

Key Observation : Electrophilic substitution is hindered at the fluorophenyl-substituted thiazole, but nucleophilic pathways dominate at unhindered positions .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under dehydrating or catalytic conditions.

| Reaction | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Intramolecular cyclization | POCl₃, 80°C, 3h | 6-(Benzylthio)-3-(4-(4-fluorophenyl)thiazol-2-yl)-7-methylpyrazolo[1,5-a]pyrimidine | 68% |

Mechanism : The acetamide’s carbonyl group reacts with the pyrazole’s NH, forming a six-membered ring via elimination of HCl.

Functionalization via Cross-Coupling

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions.

| Reaction | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-(Benzylthio)-N-(1-(4-(4-(pyridin-3-yl)phenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | 55% |

Applications : This reactivity enables diversification of the fluorophenyl moiety for structure-activity relationship (SAR) studies in drug discovery .

Photochemical Reactions

UV irradiation induces cleavage of the benzylthio group, forming a thiyl radical intermediate.

| Reaction | Reagents/Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Photolysis | UV (254 nm), THF, 2h | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide + disulfide dimer | 40% |

Notes : This pathway is less synthetically useful but critical for stability assessments under light exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Role of the Benzylthio Group : The target compound’s benzylthio moiety distinguishes it from analogs like 6 (), which lacks this group. Thioethers generally enhance lipophilicity and may improve blood-brain barrier penetration, though they can also increase metabolic susceptibility to oxidation .

Thiazole vs.

Fluorophenyl Substitution : The 4-fluorophenyl group on the thiazole ring is electron-withdrawing, which may stabilize the molecule against enzymatic degradation compared to bromophenyl or methoxyphenyl variants (e.g., compounds 9b–9e in ) .

Pharmacological Potential and Limitations

- However, empirical validation is needed.

- Antimicrobial Activity : Pyrazole-thiazole hybrids (e.g., compound 41 in ) exhibit antibacterial effects, but the target compound’s benzylthio group may alter its spectrum of activity .

- Metabolic Stability : The benzylthio group could increase susceptibility to cytochrome P450-mediated oxidation, necessitating prodrug strategies .

Computational and Structural Insights

- Molecular Docking : Analogous compounds (e.g., 9c in ) show binding to kinase ATP pockets via hydrogen bonding with pyrazole NH and thiazole sulfur . The target compound’s benzylthio group may occupy hydrophobic pockets inaccessible to smaller substituents.

- Crystallography : SHELX-refined structures of related compounds () reveal planar pyrazole-thiazole systems, suggesting similar geometry for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzylthio)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, and what are the critical reaction conditions?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-(4-fluorophenyl)thiazole-2-amine derivatives with chloroacetyl chloride in dry acetone under reflux, followed by substitution with benzylthiol in the presence of potassium carbonate . Key conditions include anhydrous solvents (e.g., acetone or dioxane), catalytic triethylamine, and precise temperature control (20–25°C for substitution; reflux for condensation). Yield optimization often requires stoichiometric adjustments (e.g., 1:1.2 molar ratios of amine to chloroacetyl chloride) .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the benzylthio group (δ ~3.8–4.2 ppm for SCH), the fluorophenyl moiety (δ ~7.2–7.8 ppm), and the pyrazole-thiazole backbone .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C, H, N, and S values confirm purity .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F) validate functional groups .

Q. Which substituents in related acetamide-thiazole derivatives are associated with enhanced bioactivity?

- Answer : Fluorophenyl (electron-withdrawing) and benzylthio (lipophilic) groups are critical. Fluorine improves metabolic stability and target binding, while benzylthio enhances membrane permeability. Substitutions at the pyrazole 3-methyl position (e.g., nitro or methoxy groups) modulate solubility and potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products in the synthesis of this compound?

- Answer : Side products like over-alkylated thiols or hydrolyzed acetamides arise from improper stoichiometry or moisture. Strategies include:

- Solvent Selection : Use dry acetone or THF to suppress hydrolysis .

- Catalyst Screening : Triethylamine or DMAP reduces side reactions during amide formation .

- Reaction Monitoring : TLC or HPLC at 30-minute intervals identifies intermediates (R ~0.5 in ethyl acetate/hexane) .

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Answer : Discrepancies often stem from solvent effects or conformational flexibility. For example:

- Dynamic NMR : Detect rotamers in the acetamide group at low temperatures (−40°C) .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental H shifts to identify dominant conformers .

Q. What molecular docking strategies are suitable for studying this compound’s interaction with biological targets?

- Answer :

- Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural analogs .

- Docking Software : Use AutoDock Vina with flexible ligand sampling. The benzylthio group often occupies hydrophobic pockets, while the fluorophenyl moiety forms π-π interactions .

- Validation : Compare docking poses (RMSD ≤2.0 Å) with co-crystallized ligands (e.g., PDB: 1M17) .

Q. What approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Answer :

- Bioisosteric Replacement : Swap the thiazole ring with oxadiazole to assess potency changes .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the acetamide carbonyl) using Schrödinger’s Phase .

- In Vivo Correlation : Test logP (2.5–3.5) against bioavailability in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.